Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)-
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate pyridine and pyrimidine precursors.
Alkylation: Introduction of the dimethyl and propenylamino groups under controlled conditions.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: For facilitating specific reactions, e.g., palladium catalysts for hydrogenation.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts in organic reactions.
Biology
Enzyme Inhibition: Studied for their ability to inhibit specific enzymes.
Receptor Binding: Potential to bind to biological receptors and modulate their activity.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating various diseases.
Antimicrobial Activity: Potential use as antimicrobial agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- involves interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-d)pyrimidine Derivatives: Other compounds in the same family with different substituents.
Pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Conclusion
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-(2-propenylamino)- is a compound with diverse potential applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
112734-96-0 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-(prop-2-enylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-4-6-13-8-5-7-14-10-9(8)11(17)16(3)12(18)15(10)2/h4-5,7H,1,6H2,2-3H3,(H,13,14) |
InChI Key |
SQQVHOKQCFLLCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC=C |
Origin of Product |
United States |
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